

Application Note: Quantification of Ramipril in Human Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: *Ramipril*

Cat. No.: *B1678797*

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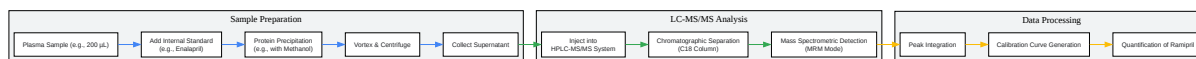
Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of **ramipril** in human plasma. The described protocol employs a simple protein precipitation technique for sample preparation, ensuring high throughput and consistent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of **ramipril** concentrations in biological matrices.

Introduction

Ramipril is a prodrug that is converted in the liver to its active metabolite, **ramiprilat**, a potent angiotensin-converting enzyme (ACE) inhibitor.^[1] It is widely prescribed for the treatment of hypertension and congestive heart failure.^[1] Accurate quantification of **ramipril** in plasma is crucial for pharmacokinetic and bioavailability studies. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose.^{[2][3][4][5][6]} This document provides a detailed protocol for the quantification of **ramipril** in human plasma using HPLC-MS/MS.

Experimental Workflow



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Caption: Experimental workflow for **ramipril** quantification in plasma.

Detailed Protocols

Materials and Reagents

- **Ramipril** reference standard
- Enalapril (Internal Standard, IS)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- Formic acid
- Deionized water
- Drug-free human plasma

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Separately weigh and dissolve **ramipril** and enalapril in methanol to obtain stock solutions of 1 mg/mL.[\[1\]](#)
- **Ramipril** Working Solution (100 ng/mL): Dilute the **ramipril** stock solution with drug-free plasma to a final concentration of 100 ng/mL.[\[1\]](#)
- Internal Standard Working Solution (500 ng/mL): Dilute the enalapril stock solution with methanol to a final concentration of 500 ng/mL.[\[1\]](#)

Preparation of Calibration Standards and Quality Controls (QC)

- Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the **ramipril** working solution into drug-free plasma to achieve final concentrations ranging from 0.5 to 80 ng/mL (e.g., 0.5, 1.0, 2.0, 4.0, 8.0, 16.0, 32.0, 64.0, and 80.0 ng/mL).[\[1\]](#)
- Quality Control Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), low, mid, and high concentrations (e.g., 0.5 ng/mL, 1.5 ng/mL, 40 ng/mL, and 72 ng/mL).[\[1\]](#)

Sample Preparation (Protein Precipitation)

- To 200 μ L of plasma sample (calibration standard, QC, or unknown), add a specified volume of the internal standard working solution.
- Add 300 μ L of methanol for protein precipitation.[\[2\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge the samples.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[\[2\]](#)
- Reconstitute the dried extract in the mobile phase.[\[2\]](#)
- Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Parameters

Chromatographic Conditions

Parameter	Value	Reference
HPLC System	Waters Alliance 2795 or equivalent	[1]
Column	Waters Atlantis dC18 (2.1 x 100 mm, 3 µm)	[1][7]
Mobile Phase	0.1% Formic Acid in Water : Methanol (10:90, v/v)	[1]
Flow Rate	0.25 mL/min	[1]
Column Temperature	45 °C	[1]
Injection Volume	25 µL	[2]

Mass Spectrometric Conditions

Parameter	Value	Reference
Mass Spectrometer	Micromass Quattro micro API or equivalent	[1]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[1][2][8]
Capillary Voltage	4.0 kV	[1]
Cone Voltage	30 V	[1]
Source Temperature	120 °C	[1]
Desolvation Temperature	300 °C	[1]
Collision Gas	Argon	[1]
MRM Transitions		
Ramipril	417.3 → 234.3	[1][7][8]
Enalapril (IS)	377.3 → 234.2	[1][7]

Method Validation Data

Linearity and Sensitivity

Parameter	Result	Reference
Linearity Range	0.5 - 80 ng/mL	[1]
Correlation Coefficient (r^2)	> 0.997	[1]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	[1][9]
Limit of Detection (LOD)	0.2 ng/mL	[1]

Accuracy and Precision

QC Level (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)	Reference
0.5 (LLOQ)	≤ 7.0	105 - 108	≤ 10.2	99 - 106	[1]
1.5 (Low)	≤ 7.0	105 - 108	≤ 10.2	99 - 106	[1]
40 (Mid)	≤ 7.0	105 - 108	≤ 10.2	99 - 106	[1]
72 (High)	≤ 7.0	105 - 108	≤ 10.2	99 - 106	[1]

Recovery

Analyte	Recovery (%)	Reference
Ramipril	~87%	[1]
Ramiprilat	~101.8%	[3]

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of **ramipril** in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time allow for high-throughput

analysis, making this method well-suited for clinical and research laboratories. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results.

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